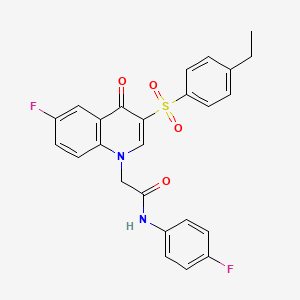

2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

Description

This compound (CAS: 866808-60-8) is a quinoline-based acetamide derivative featuring a 4-ethylphenylsulfonyl group at position 3, a fluorine substituent at position 6 of the quinoline core, and a 4-fluorophenylacetamide moiety. It has a molecular weight of 482.5 g/mol and an XLogP3 value of 4.6, indicating moderate lipophilicity. The structural complexity (887 complexity index) and hydrogen-bonding capacity (1 donor, 7 acceptors) make it a candidate for targeting enzymes or receptors in therapeutic contexts .

Properties

IUPAC Name |

2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F2N2O4S/c1-2-16-3-10-20(11-4-16)34(32,33)23-14-29(22-12-7-18(27)13-21(22)25(23)31)15-24(30)28-19-8-5-17(26)6-9-19/h3-14H,2,15H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFFNNTYRKLSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide, also known by its CAS number 895650-13-2, has garnered attention in pharmacological research due to its potential biological activity. This article delves into its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 482.5 g/mol. The structure features a quinolinone core, which is significant for its interaction with various biological targets. The presence of the sulfonyl group and fluorinated phenyl rings enhances its binding affinity and specificity towards certain receptors and enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C25H20F2N2O4S |

| Molecular Weight | 482.5 g/mol |

| CAS Number | 895650-13-2 |

The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets. The quinoline core can modulate the activity of various enzymes and receptors, potentially leading to therapeutic effects. Studies suggest that the compound may act as an inhibitor of certain transporters and receptors involved in neurotransmission and metabolic pathways.

Biological Activity

- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The sulfonyl group may enhance the lipophilicity and membrane permeability, facilitating better interaction with microbial cells.

- Anticancer Properties : Some studies have reported that compounds similar to this one demonstrate cytotoxic effects against various cancer cell lines. The ability to induce apoptosis in cancer cells while sparing normal cells is a crucial area of investigation.

- Neuropharmacological Effects : Preliminary data suggest that the compound may influence dopaminergic pathways, which could be beneficial in treating disorders such as Parkinson's disease or schizophrenia. Its potential as a dopamine transporter (DAT) inhibitor has been explored, indicating a role in modulating neurotransmitter levels.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinoline derivatives. Modifications on the phenyl rings and the sulfonyl moiety can significantly impact potency and selectivity:

| Compound Variant | DAT Affinity (Ki) | Remarks |

|---|---|---|

| Parent Compound | 230 nM | Initial baseline for comparison |

| Modified Variant | 23 nM | Improved affinity; lower metabolic stability |

The above table illustrates how structural modifications can lead to enhanced binding affinities at DAT, impacting the overall efficacy of the compound.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

- Neuropharmacological Assessment : In vitro studies showed that derivatives exhibited reduced psychostimulant behaviors while effectively blocking DAT, indicating their potential use in treating substance use disorders without the associated side effects commonly seen with traditional stimulants.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Variations: The 4-ethylphenylsulfonyl group in the target compound enhances lipophilicity compared to simple benzenesulfonyl (e.g., 866590-95-6) or 4-fluorophenylsulfonyl (e.g., 866808-72-2) groups. This may improve membrane permeability but could reduce aqueous solubility .

Acetamide Substituents :

- The 4-fluorophenyl group in the target compound offers a balance of electronegativity and steric profile compared to 2-methylphenyl (866808-72-2) or 4-chlorophenyl (866590-95-6). Fluorine’s small size and high electronegativity may enhance target selectivity in hydrophobic pockets .

- Chlorine in 866590-95-6 increases molecular weight and polarizability, which might enhance receptor binding but also toxicity risks .

Physicochemical and Computational Properties

- Lipophilicity : The target compound’s XLogP3 (4.6) is higher than 866808-72-2 (estimated 4.2) due to the 4-ethylphenyl group but lower than 866590-95-6 (estimated 5.0) due to the absence of a chlorine atom. This positions it as a mid-range candidate for blood-brain barrier penetration .

- Hydrogen-Bonding Capacity: All three compounds share similar acceptor/donor counts, suggesting comparable solubility profiles in polar solvents .

Research Implications

The structural modifications in the target compound optimize lipophilicity and electronic properties compared to analogues, making it a promising lead for further pharmacological studies. Future work should explore:

- Biological Activity : Comparative assays against kinase or protease targets.

- Metabolic Stability : Impact of the 4-ethylphenyl group on cytochrome P450 interactions.

- Solubility Enhancement : Co-crystallization or prodrug strategies to address moderate aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.